Violet d'alizarine acide N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acid Alizarin Violet N is an azo dye known for its vibrant reddish-violet color. It is widely used in various industries, including textiles, inks, and dye lasers. The compound is also employed in analytical chemistry for the determination of metals such as iron, calcium, and aluminum .

Applications De Recherche Scientifique

Acid Alizarin Violet N has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in complexometric titrations for metal ion determination.

Biology: Employed in staining techniques for visualizing cellular components.

Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks

Safety and Hazards

Acid Alizarin Violet N should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Orientations Futures

Future research could focus on the photocatalytic degradation of Acid Alizarin Violet N under visible light over nano TiO2 and Ag-doped nano TiO2 catalysts . Another promising area of research is the use of natural solid materials, such as sugarcane bagasse, for the removal of Acid Alizarin Violet N from contaminated water .

Analyse Biochimique

Biochemical Properties

It is known that the dye has a maximum absorption at 501 nm . The dye is soluble in water and ethanol

Cellular Effects

The cellular effects of Acid Alizarin Violet N are not well-documented. Studies on similar compounds, such as alizarin, have shown that they can influence cell function. For example, alizarin has been found to decrease cell viability in a dose-dependent manner in HepG2 cells, a human hepatoma cell line . It also significantly upregulated the expression of CYP1A1 and increased the ethoxyresorufin-O-deethylase activity .

Molecular Mechanism

Studies on alizarin, a similar compound, have shown that it exhibits agonistic activity toward the AHR receptor, activating the AHR-CYP1A1 signaling pathway in HepG2 cells . This suggests that Acid Alizarin Violet N may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Méthodes De Préparation

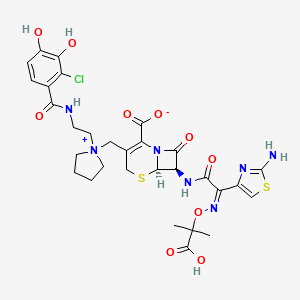

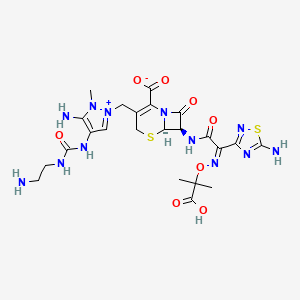

Synthetic Routes and Reaction Conditions: Acid Alizarin Violet N is synthesized through the diazotization of 3-amino-4-hydroxybenzenesulfonic acid, followed by coupling with naphthalen-2-ol . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt formed during diazotization.

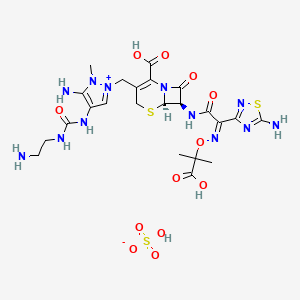

Industrial Production Methods: In industrial settings, the synthesis of Acid Alizarin Violet N involves large-scale diazotization and coupling reactions. The product is then purified by converting it to its monosodium salt using a sodium acetate and acetic acid buffer at pH 4. The free acid is precipitated from the aqueous solution using concentrated hydrochloric acid, followed by washing and extraction with ethanol in a Soxhlet extractor .

Analyse Des Réactions Chimiques

Types of Reactions: Acid Alizarin Violet N undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced to its corresponding amines under reducing conditions.

Substitution: The sulfonic acid group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed:

Oxidation: Oxidized derivatives of the azo dye.

Reduction: Corresponding amines.

Substitution: Substituted derivatives with different functional groups.

Mécanisme D'action

The mechanism of action of Acid Alizarin Violet N involves its ability to absorb visible light, which leads to electronic transitions within the molecule. This property is exploited in various applications, such as dye lasers and photodynamic therapy. The compound can also form complexes with metal ions, which is the basis for its use in analytical chemistry .

Comparaison Avec Des Composés Similaires

Alizarin: Another anthraquinone-based dye with similar applications but different spectral properties.

Purpurin: A hydroxy-anthraquinone dye with distinct absorption characteristics.

Alizarin Red S: Used in histology for staining calcium deposits.

Uniqueness: Acid Alizarin Violet N is unique due to its azo structure, which imparts specific light-absorbing properties and makes it suitable for a wide range of applications, from analytical chemistry to industrial dyeing processes .

Propriétés

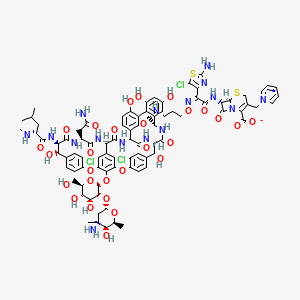

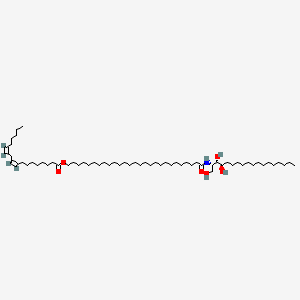

| { "Design of the Synthesis Pathway": "The synthesis pathway of Acid Alizarin Violet N involves the reaction of alizarin and 4-nitrobenzene diazonium salt in the presence of a strong acid.", "Starting Materials": [ "Alizarin", "4-nitrobenzene diazonium salt", "Strong acid (e.g. sulfuric acid)" ], "Reaction": [ "Dissolve alizarin and 4-nitrobenzene diazonium salt in a strong acid solution.", "Heat the mixture to around 80-90°C for several hours.", "Cool the mixture and filter the resulting precipitate.", "Wash the precipitate with water and dry it under vacuum.", "Recrystallize the product from a suitable solvent to obtain pure Acid Alizarin Violet N." ] } | |

Numéro CAS |

2092-55-9 |

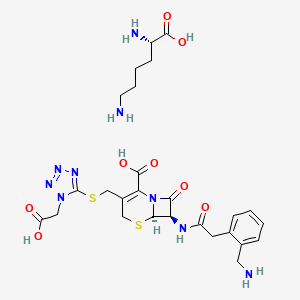

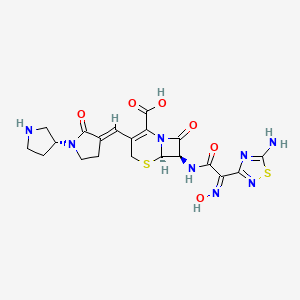

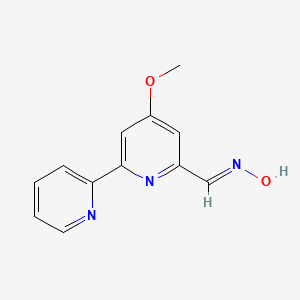

Formule moléculaire |

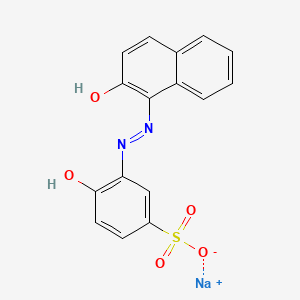

C16H12N2NaO5S |

Poids moléculaire |

367.3 g/mol |

Nom IUPAC |

sodium;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C16H12N2O5S.Na/c19-14-8-6-11(24(21,22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)20;/h1-9,19-20H,(H,21,22,23); |

Clé InChI |

JJNDVAFFPLPCKC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)O.[Na+] |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)O.[Na] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

C.I. 15670; NSC-12453; NSC 12453; NSC12453. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.